molecular formula C25H19N3O4S B426575 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide

Cat. No.: B426575
M. Wt: 457.5g/mol
InChI Key: JTWNMEFTWFWIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide is a complex organic compound with the molecular formula C25H19N3O4S and a molecular weight of 457.5 g/mol This compound is known for its unique chemical structure, which includes an anilinosulfonyl group and an oxobenzoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of anilinosulfonyl and oxobenzoindole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C25H19N3O4S/c29-23(16-28-22-11-5-7-17-6-4-10-21(24(17)22)25(28)30)26-18-12-14-20(15-13-18)33(31,32)27-19-8-2-1-3-9-19/h1-15,27H,16H2,(H,26,29)

InChI Key

JTWNMEFTWFWIJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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